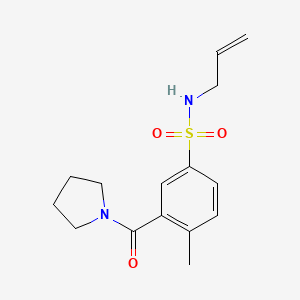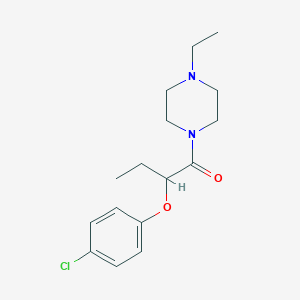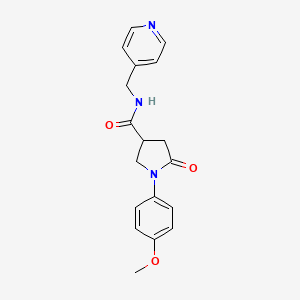
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and an alkenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a P(NMe₂)₃-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Alkenyl Side Chain Addition: The prop-2-enyl group is added through a Heck reaction, where the intermediate is reacted with an alkenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the alkenyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted sulfonamides and alkenes.
Scientific Research Applications
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of enzyme inhibitors and receptor antagonists.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving cell signaling pathways and protein interactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrrolidine ring provides structural rigidity, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
- 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide is unique due to its combination of a pyrrolidine ring and an alkenyl side chain, which provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h3,6-7,11,16H,1,4-5,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPIZDRQIOCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid](/img/structure/B5360598.png)
![(5E)-1-(4-Chlorophenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5360603.png)
![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)

![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5360646.png)
![N-[2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B5360651.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)

![1-[6-(3,4-DIMETHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5360667.png)
